Afobazole is a synthetic anxiolytic compound developed in Russia. [, , , ] It belongs to the class of 2-mercaptobenzimidazole derivatives. [, ] In scientific research, Afobazole is primarily utilized as a tool to investigate the role of σ receptors, particularly the σ-1 receptor, in various cellular processes and disease models. [, , , , , , , ] It is also investigated for its potential neuroprotective and cytoprotective properties. [, , , , , ]
The synthesis of fabomotizole has been developed through various methods, focusing on optimizing yield and purity. The most notable synthetic route involves the reaction of 5-ethoxy-2-(2-(morpholino)ethylthio)benzimidazole with hydrochloric acid to form fabomotizole dihydrochloride. Key parameters in the synthesis include:
Fabomotizole exhibits a complex molecular structure that influences its pharmacological activity. The key features include:
The three-dimensional conformation of fabomotizole allows it to fit into specific receptor sites, promoting its anxiolytic effects without sedative properties .
Fabomotizole participates in several chemical reactions that are pivotal for its pharmacological effects:
The mechanism of action of fabomotizole is multifaceted:
Fabomotizole possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 379.09 g/mol |
Chemical Formula | C15H23Cl2N3O2S |
Solubility | Soluble in water |
Melting Point | Not extensively documented |
Fabomotizole has significant applications in both clinical and research settings:
Fabomotizole (brand name Afobazole®) emerged from systematic Russian pharmacological research aimed at developing anxiolytics without benzodiazepine-associated drawbacks. Synthesized in the late 1990s, it was designed to address stress-induced decreases in GABAA receptor binding capacity—a neurochemical hallmark of anxiety disorders [3] [6]. The compound underwent rigorous preclinical evaluation, demonstrating unique anti-stress and neuroprotective properties in rodent models. These included preventing stress-induced reductions in benzodiazepine-site binding affinity in the brains of stress-susceptible BALB/c mice, a key predictor of anxiolytic efficacy [3].
Table 1: Key Milestones in Fabomotizole Development
Year | Development Stage | Significance |
---|---|---|
Late 1990s | Compound Synthesis | Designed as a 2-mercaptobenzimidazole derivative targeting stress-induced GABAergic dysfunction |
2001 | Phase III Clinical Trials Initiated | Multicenter studies in patients with generalized anxiety disorder (GAD) and adjustment disorders |
2006 | Regulatory Approval in Russia | Registered as Afobazole® for anxiety disorders by the Russian Ministry of Health |
Post-2006 | Inclusion in Russian Clinical Guidelines | First-line anxiolytic for non-severe anxiety conditions [1] [8] |
Clinical registration was granted in 2006 following a pivotal multicenter trial involving 150 patients. The drug’s approval marked Russia’s contribution to the global anxiolytic pharmacopeia, though it remains primarily used within Russia and neighboring states [1] [8]. Unlike Western drug development trajectories, fabomotizole bypassed FDA evaluation due to its regional focus, though its mechanism later attracted international research attention for neuroprotection and sigma-receptor interactions [2] [7].
Fabomotizole exhibits a pluripotent mechanism distinct from conventional anxiolytics. Radioligand binding studies confirm its affinity for multiple targets:
Table 2: Primary Pharmacodynamic Targets of Fabomotizole
Target | Interaction Type | Ki Value | Functional Consequence |
---|---|---|---|
Sigma-1 Receptor | Agonism | 5.9 μM | Enhanced neuroprotection & BDNF release [3] [9] |
MT3/NQO2 | Antagonism | 0.97 μM | Antioxidant gene activation (e.g., Akr1d1, Pkm) [6] |
MAO-A | Reversible Inhibition | 3.6 μM | Increased synaptic monoamines |
MT1 Receptor | Partial Agonism | 16 μM | Circadian rhythm modulation |
Crucially, fabomotizole lacks direct GABAA receptor binding. Instead, it normalizes stress-impaired GABAergic transmission indirectly via Sigma-1R-mediated potentiation of GABAA receptor function. This was validated by studies where sigma-1 antagonists (BD-1047, NE-100) abolished fabomotizole’s anxiolytic effects in the elevated plus maze test [3] [7]. Transcriptomic analyses in Maudsley Reactive (MR) rats further revealed fabomotizole’s ability to modulate expression of 14 genes regulating synaptic plasticity (e.g., Dlg4, Syngap1) and protein translation (e.g., Rpl5, Ncl) [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7